molecular formula C17H15NO B13876613 4-(3-oxo-2-phenylbutyl)Benzonitrile CAS No. 54636-71-4

4-(3-oxo-2-phenylbutyl)Benzonitrile

Cat. No.: B13876613
CAS No.: 54636-71-4
M. Wt: 249.31 g/mol
InChI Key: XBBUHAYZVCCNNY-UHFFFAOYSA-N
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Description

4-(3-oxo-2-phenylbutyl)Benzonitrile is an organic compound with a complex structure that includes a benzonitrile group attached to a 3-oxo-2-phenylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-oxo-2-phenylbutyl)Benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods

In industrial settings, the production of benzonitrile often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-oxo-2-phenylbutyl)Benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-(3-oxo-2-phenylbutyl)Benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-oxo-2-phenylbutyl)Benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological molecules, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group.

    4-Phenylbutyronitrile: Similar structure but lacks the oxo group.

    Benzaldehyde: Precursor in the synthesis of benzonitrile.

Uniqueness

4-(3-oxo-2-phenylbutyl)Benzonitrile is unique due to its combination of a benzonitrile group with a 3-oxo-2-phenylbutyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

54636-71-4

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-(3-oxo-2-phenylbutyl)benzonitrile

InChI

InChI=1S/C17H15NO/c1-13(19)17(16-5-3-2-4-6-16)11-14-7-9-15(12-18)10-8-14/h2-10,17H,11H2,1H3

InChI Key

XBBUHAYZVCCNNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)C#N)C2=CC=CC=C2

Origin of Product

United States

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